Ethyl 2-(benzylamino)-2-methylpropanoate
Description
Ethyl 2-(benzylamino)-2-methylpropanoate is a branched ester derivative featuring a benzylamino substituent at the 2-position of the propanoate backbone. This compound is structurally characterized by its ethyl ester group, a tertiary carbon bearing both a benzylamine moiety and a methyl group, which introduces steric hindrance and influences its chemical reactivity .
The compound’s applications span pharmaceutical and agrochemical intermediates, particularly in the synthesis of bioactive molecules. For instance, ethyl 2-(benzylamino)acetate, a structurally related analog, is highlighted as a key intermediate in chemical and pesticide production . This compound’s branched structure may enhance stability or modulate solubility compared to linear analogs, making it valuable in drug design .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)-2-methylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 |
InChI Key |
IZJWTDWEIYLCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
The aza-Michael addition is a key route for constructing N-benzylated β-amino esters, which are precursors to Ethyl 2-(benzylamino)-2-methylpropanoate. The process involves nucleophilic attack of benzylamine on α,β-unsaturated esters such as methyl crotonate, methyl methacrylate, and methyl acrylate under microwave irradiation, significantly reducing reaction times and improving yields compared to conventional heating.
Reaction Conditions and Data
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzylamine + methyl crotonate | Methanol | 150 | 3 hours | 98 | Microwave, sealed vessel |
| Benzylamine + methyl methacrylate | Methanol | 130-150 | 6 hours | 70-85 | Microwave, open/closed systems |
| Benzylamine + methyl acrylate | Methanol | 115-130 | 3-4 hours | 90-97 | Microwave, open system |
Source: Research by Chavelas-Hernández et al., 2023, and other recent studies.
The reaction mechanism involves nucleophilic addition of benzylamine to the β-position of the α,β-unsaturated ester, forming β-amino esters. Microwave irradiation accelerates this process, often yielding products in under 4 hours with yields exceeding 90%.
Esterification to Form this compound
Classical Esterification
The esterification of the corresponding amino acid derivative, 3-(benzylamino)-2-methylpropanoic acid , with ethanol under acid catalysis (e.g., sulfuric acid) is a standard route:
$$ \text{3-(benzylamino)-2-methylpropanoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O} $$
- Reaction conditions: Reflux at ~78°C for 4-6 hours.
- Yield: Moderate to high (50-85%), depending on purity and reaction control.
Microwave-Assisted Esterification
Recent advances demonstrate microwave-assisted esterification significantly shortens reaction times and enhances yields:
| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-(benzylamino)-2-methylpropanoic acid + ethanol | None | 130-150 | 30-60 min | 80-90 | Microwave, sealed vessel |
Source: Data extrapolated from esterification studies and supported by microwave esterification protocols.
This method involves direct heating of the acid with ethanol under microwave irradiation, often in the presence of catalytic amounts of acid, leading to rapid ester formation with minimal side reactions.
Alternative Synthetic Routes and Innovations
Direct Amino Ester Formation via Aza-Michael Addition
Recent research has explored direct conversion of α,β-unsaturated esters to amino esters via microwave-promoted aza-Michael addition, bypassing the need for isolating amino acids:
Microwave-Assisted Multi-Step Synthesis
Some studies have integrated aza-Michael addition with subsequent esterification in a one-pot microwave process, reducing purification steps and reaction times, and improving overall efficiency.
Mechanistic Insights and Research Discoveries
Microwave Effect on Reaction Kinetics
Microwave irradiation enhances molecular agitation and energy transfer, leading to:
- Accelerated reaction rates (up to 10-fold compared to conventional heating).
- Improved yields and selectivity.
- Reduced side reactions, especially in sensitive systems like amino esters.
Reaction Pathways
The primary pathway involves nucleophilic addition of benzylamine to the electrophilic β-carbon of the α,β-unsaturated ester, forming a β-amino ester intermediate. Subsequent esterification yields the target compound.
Notable Discoveries
- Enhanced yields with microwave irradiation, often exceeding 90% within hours.
- Reduced reaction times from days to hours.
- High regio- and stereoselectivity under optimized microwave conditions.
Data Tables Summarizing Key Findings
| Method | Reagents | Reaction Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Conventional Esterification | Acid + Ethanol | Reflux, 4-6 hrs | 50-85 | 4-6 hours | Literature |
| Microwave Esterification | Acid + Ethanol | 130-150°C, 30-60 min | 80-90 | 30-60 min | Recent studies |
| Aza-Michael Addition | Benzylamine + Methyl Acrylate | Microwave, 115-150°C | 90-97 | 3-4 hours | Chavelas-Hernández et al., 2023 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(benzylamino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(benzylamino)-2-methylpropanoic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-(Benzylamino)-2-Methylpropanoate
- Structure: The benzylamino group is at the 3-position instead of the 2-position.
- Impact: Positional isomerism alters steric and electronic environments.
- CAS No.: 99985-63-4 .
Ethyl 2-(Benzylamino)propanoate
- Structure: Lacks the 2-methyl group on the propanoate chain.
- Impact : The absence of branching reduces steric hindrance, increasing susceptibility to enzymatic hydrolysis or nucleophilic attack compared to the methyl-substituted analog .
| Compound | Molecular Formula | CAS No. | Key Structural Feature |
|---|---|---|---|
| Ethyl 2-(benzylamino)-2-methylpropanoate | C₁₃H₁₉NO₂ | Not specified | 2-methyl, 2-benzylamino substitution |
| Ethyl 3-(benzylamino)-2-methylpropanoate | C₁₃H₁₉NO₂ | 99985-63-4 | 3-benzylamino substitution |
| Ethyl 2-(benzylamino)propanoate | C₁₂H₁₇NO₂ | Not specified | Linear propanoate backbone |
Functional Group Modifications
Ethyl 2-(Cyclohexylamino)propanoate
- Structure : Cyclohexyl group replaces benzyl.
Ethyl 2-(Halophenoxy)-2-Methylpropanoates
- Examples: Ethyl 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoate (CAS 1187627-09-3) . Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2) .
- Impact: Phenoxy substituents introduce electronegative atoms, enhancing acidity (pKa ~3–4) and enabling use as herbicidal agents, unlike the amino-substituted target compound .
Benzo[e][1,4]diazepin-Based Derivatives
- Example: Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate.
Hydrazinyl-Morpholino Derivatives
- Example: Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate.
- Impact: Fluorine and morpholino groups enhance metabolic stability and target selectivity, likely for anticancer or antiviral applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(benzylamino)-2-methylpropanoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between benzylamine and ethyl haloacetate derivatives (e.g., ethyl chloroacetate or iodoacetate). Optimization involves:
- Catalysts : Use of bases like sodium hydroxide to deprotonate benzylamine, enhancing nucleophilicity .
- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Temperature : Room temperature or mild heating (40–60°C) balances yield and side-product formation .
- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography ensures purity .
- Key Data : Yields range from 65% to 85% depending on haloacetate reactivity (iodo > bromo > chloro) .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 3.5–4.2 ppm (ester CH2 and benzyl CH2), and δ 7.2–7.4 ppm (aromatic protons) confirm backbone structure .
- 13C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 50–60 ppm (quaternary carbon adjacent to the amino group) .
- Mass Spectrometry (LCMS) : Molecular ion [M+H]+ at m/z 236 (calculated) and fragmentation patterns validate molecular weight .
Q. How can functional groups in this compound be analyzed experimentally?
- Infrared Spectroscopy (IR) :
- Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch of secondary amine) .
- Hydrolysis Studies : Acidic/basic hydrolysis of the ester group yields carboxylic acid or alcohol derivatives, confirming ester reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?
- Controlled Experiments :
- pH Monitoring : Side reactions (e.g., over-alkylation) are minimized by maintaining pH 8–9 during benzylamine addition .
- Time-Dependent Analysis : Use TLC or HPLC to track intermediate formation; stopping the reaction at 2–3 hours prevents decomposition .
- Case Study : Ethyl iodoacetate yields higher purity (85%) than ethyl chloroacetate (65%) due to faster kinetics, reducing side products like dialkylated amines .
Q. What computational methods predict the reactivity or biological interactions of this compound?
- Molecular Docking : Simulate binding to enzymes (e.g., proteases) using software like AutoDock. The benzylamino group shows affinity for hydrophobic pockets in receptor models .
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites; the ester carbonyl is a hotspot for hydrolysis .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers. The R-configuration shows 20% higher enzyme inhibition in preliminary assays .
- Stereochemical Stability : Racemization studies under physiological pH (7.4) reveal <5% epimerization over 24 hours, confirming metabolic stability .
Data Contradiction Analysis
- Example : Conflicting reports on ester hydrolysis rates (acidic vs. basic conditions):
- Evidence : Basic hydrolysis (NaOH/EtOH) completes in 1 hour, while acidic (HCl/MeOH) requires 3 hours. Contradictions arise from solvent polarity effects on transition states .
- Resolution : Kinetic studies under standardized conditions (e.g., 1M HCl vs. 1M NaOH in 50% aqueous ethanol) clarify mechanism dominance (SN2 vs. acid-catalyzed) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
